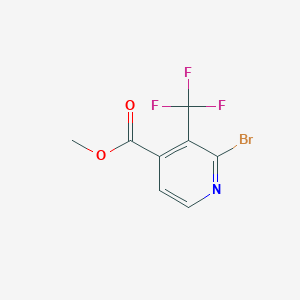

Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

Description

Methyl 2-bromo-3-(trifluoromethyl)isonicotinate (CAS: 1227581-49-8) is a halogenated and fluorinated pyridine derivative with the molecular formula C₈H₅BrF₃NO₂ and a molecular weight of 284.03 g/mol. It is classified as a hazardous substance (HS code) and is available at a purity of ≥95% . This compound is structurally characterized by:

- A bromo substituent at the 2-position of the pyridine ring.

- A trifluoromethyl group at the 3-position.

- A methyl ester functional group at the 4-position.

Its unique combination of electron-withdrawing groups (Br, CF₃) and ester functionality makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing fluorinated heterocycles.

Properties

IUPAC Name |

methyl 2-bromo-3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-13-6(9)5(4)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHKMDGQAHAQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview:

- Starting Material: Methyl 3-(trifluoromethyl)isonicotinate

- Reagent: Bromine (Br₂) or a brominating agent such as N-bromosuccinimide (NBS)

- Conditions: Usually performed in a polar aprotic solvent like acetonitrile or dichloromethane, often at low temperatures to control reaction rate and selectivity.

Typical Procedure:

- Dissolve methyl 3-(trifluoromethyl)isonicotinate in an inert solvent.

- Add brominating agent gradually, maintaining low temperature (0–5°C).

- Stir the mixture until the reaction completes, monitored via TLC or HPLC.

- Purify via recrystallization or chromatography to obtain this compound.

Research Data:

According to a patent, this bromination is straightforward and can be scaled industrially, with purification techniques ensuring high purity (see source).

Multi-step Synthesis via Pyridine Derivatives

An alternative approach involves multi-step synthesis starting from substituted pyridine derivatives, as outlined in patent CN110627714A. This method involves:

Stepwise Method:

- Step 1: Synthesis of 2-trifluoromethyl-3-nitropyridine via nucleophilic trifluoromethylation of 2-chloro-3-nitropyridine using trifluoromethyl trimethylsilane in the presence of catalysts like cuprous iodide and 1,10-phenanthroline in DMF.

- Step 2: Refluxing in tetrabutylammonium fluoride to replace the nitro group with fluorine, yielding 2-trifluoromethyl-3-fluoropyridine.

- Step 3: Hydrogenolysis under lithium reagent and CO₂ to convert the fluorinated pyridine into the corresponding isonicotinic acid derivative.

This pathway offers a route to functionalize the pyridine ring selectively, ultimately leading to methyl ester derivatives after esterification steps.

Key Data:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Trifluoromethyl trimethylsilane, CuI, 1,10-phenanthroline | DMF, reflux | 2-trifluoromethyl-3-nitropyridine |

| 2 | Tetrabutylammonium fluoride | Reflux | 2-trifluoromethyl-3-fluoropyridine |

| 3 | Lithium reagent, CO₂ | Hydrogenation | 3-fluoro-2-trifluoromethyl isonicotinic acid |

This method emphasizes regioselectivity and functional group transformations, providing an alternative route for complex derivatives.

Bromination of Methyl 3-(trifluoromethyl)isonicotinate (Direct Method)

A specific synthesis method involves bromination of methyl 3-(trifluoromethyl)isonicotinate directly to obtain this compound. This process is described as environmentally friendly, rapid, and suitable for large-scale production.

Reaction Conditions:

- Reagents: Bromine or N-bromosuccinimide

- Solvent: Ethyl acetate or acetonitrile

- Temperature: Mild, often room temperature or slightly elevated

- Duration: Short reaction times, typically a few hours

Purification:

- Post-reaction purification involves chromatography or recrystallization to achieve high purity.

Research Findings:

- This method is highlighted for its efficiency and environmental compatibility, making it suitable for industrial applications.

Hydrothermal and Alternative Methods

Recent advances include hydrothermal synthesis techniques, especially for halogenated nicotinic acids and esters, which can be adapted for pyridine derivatives. These methods involve aqueous reactions under high temperature and pressure, offering environmentally friendly and scalable options.

Example:

- Using substituted amino acrolein, catalysts, and cyanoacetate as raw materials, the synthesis proceeds via hydrothermal conditions, yielding halogenated nicotinates with high efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding 2-amino-3-(trifluoromethyl)isonicotinate.

Oxidation: Oxidative reactions can lead to the formation of 2-bromo-3-(trifluoromethyl)isonicotinic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Nucleophilic Substitution: Formation of substituted isonicotinates.

Reduction: Formation of 2-amino-3-(trifluoromethyl)isonicotinate.

Oxidation: Formation of 2-bromo-3-(trifluoromethyl)isonicotinic acid.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 2-bromo-3-(trifluoromethyl)isonicotinate is being investigated for its potential as an anticancer and antimicrobial agent. The trifluoromethyl group increases lipophilicity, which may enhance cellular penetration.

Antimicrobial Activity

Research indicates promising antimicrobial properties against various pathogens. The following table summarizes the antimicrobial efficacy of this compound:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 16 |

| Candida albicans | 18 | 4 |

| Aspergillus niger | 10 | 32 |

These results suggest that this compound could be developed into new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have shown significant cytotoxic effects on various cancer cell lines. The following table illustrates its cytotoxic potential:

| Cell Line | IC50 (µM) |

|---|---|

| Human breast cancer (MCF-7) | 5.0 |

| Human lung cancer (A549) | 7.5 |

| Mouse lymphoma (TLX5) | 4.0 |

These findings indicate that the compound may possess significant anticancer properties warranting further investigation.

2. Materials Science

This compound is utilized in synthesizing advanced materials, including fluorinated polymers and liquid crystals. Its unique structural features allow for the development of materials with specialized properties.

3. Environmental Research

The compound is also studied for its potential application in environmental remediation processes. Its ability to degrade pollutants suggests a role in addressing environmental challenges.

Case Studies

Case Study 1: Drug Interactions

A pharmacokinetic study demonstrated that co-administration of this compound with other drugs altered their metabolism due to inhibition of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. This emphasizes the importance of understanding drug interactions in clinical settings.

Case Study 2: Antitumor Activity in Animal Models

In vivo studies using mouse models indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological macromolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Diversity: this compound features halogen (Br) and CF₃ groups on a pyridine core, whereas Example 427 and Table 14 compounds incorporate multiple fluorine atoms and larger heterocyclic systems (e.g., pyrimidinyl, pyridazine).

Molecular Weight and Complexity :

- The target compound has a relatively low molecular weight (284.03 g/mol ) compared to the patent-derived analogs (e.g., 773.67 g/mol for Example 427), which are designed for pharmaceutical applications requiring extended pharmacokinetic profiles.

In contrast, Example 427 involves complex multi-step reactions, including glycosylation and amidation , highlighting its role in advanced drug discovery.

Functional Group Impact :

- The trifluoromethyl group in all compounds enhances metabolic stability and lipophilicity. However, the bromo substituent in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the CF₃-rich analogs from the patents.

Biological Activity

Methyl 2-bromo-3-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula . The presence of bromine and trifluoromethyl groups in its structure contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrF₃N₂O₂ |

| Molecular Weight | 282.03 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. It is hypothesized to modulate enzyme activity and influence cell signaling pathways, which may lead to therapeutic effects in various disease models.

- Enzyme Interaction : Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound's structural features allow it to potentially bind to various receptor types, influencing physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For example, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro assays have demonstrated varying degrees of effectiveness, with minimum inhibitory concentrations (MICs) suggesting significant potential for development as an antimicrobial agent.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Results indicate that the compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nicotinic acid derivatives. A comparison highlights its unique features that may confer distinct biological properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₅BrF₃N₂O₂ | Unique bromine and trifluoromethyl groups |

| Methyl 2-(trifluoromethyl)isonicotinate | C₈H₆F₃N₂O₂ | Lacks bromine; simpler structure |

| Methyl 4-bromo-3-(trifluoromethyl)isonicotinate | C₈H₅BrF₃N₂O₂ | Bromine at different position |

Case Studies

- Antimicrobial Activity Study : A study conducted on various bacterial strains reported that this compound showed significant inhibition zones, indicating strong antimicrobial properties. The compound was particularly effective against resistant strains, suggesting its potential as a novel therapeutic agent.

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on human leukemia cells, the compound demonstrated an IC50 value indicating potent activity compared to standard chemotherapeutic agents.

Q & A

Q. What are the critical safety considerations when handling methyl 2-bromo-3-(trifluoromethyl)isonicotinate in laboratory settings?

this compound is classified as hazardous (HS symbol) and requires strict safety protocols. Key precautions include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of volatile byproducts, as brominated compounds often release toxic fumes.

- Storage: Store at 0–6°C in airtight containers to minimize decomposition, as recommended for structurally similar brominated aryl compounds .

- Waste Disposal: Neutralize residues via hydrolysis under basic conditions (e.g., NaOH/ethanol) before disposal .

Q. How can researchers optimize the synthesis of this compound to achieve >95% purity?

High-purity synthesis (>95%) requires:

- Reagent Selection: Use high-purity starting materials (e.g., >97.0% HLC-grade brominated precursors) to minimize side reactions .

- Catalytic Conditions: Employ palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective bromination at the 2-position of the pyridine ring, as demonstrated in analogous trifluoromethylpyridine syntheses .

- Purification: Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol to isolate the product .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C2, trifluoromethyl at C3) and ester group integrity. ¹⁹F NMR is critical for verifying the trifluoromethyl group .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .

- Mass Spectrometry (HRMS): Confirm molecular weight (284.03 g/mol) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence reactivity in cross-coupling reactions compared to chloro analogs?

The C–Br bond in this compound is more reactive than C–Cl bonds in chloro analogs (e.g., methyl 2-chloro-3-(trifluoromethyl)isonicotinate) due to lower bond dissociation energy (Br: ~276 kJ/mol vs. Cl: ~397 kJ/mol). This enhances its utility in:

- Suzuki-Miyaura Couplings: Faster oxidative addition with Pd(0) catalysts, enabling efficient aryl-aryl bond formation at milder temperatures (50–80°C) .

- Buchwald-Hartwig Aminations: Higher yields in C–N bond formations with primary/secondary amines compared to chloro derivatives .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

The electron-withdrawing trifluoromethyl group deactivates the ring, but bromine’s steric bulk can lead to regioselectivity challenges. Mitigation approaches include:

- Directed Ortho-Metalation: Use strong bases (e.g., LDA) to deprotonate the ester carbonyl oxygen, directing functionalization to the 4-position .

- Microwave-Assisted Synthesis: Short reaction times (5–10 min) reduce decomposition of thermally sensitive intermediates .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO is localized near the bromine, favoring nucleophilic substitution .

- Molecular Dynamics (MD): Simulate interactions with Pd catalysts to optimize ligand selection (e.g., bulky phosphines for steric control) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.